Butane-2,3-dithione

Description

Nomenclature and Definitive Structural Characterization of Butane-2,3-dithione

The systematic naming and structural properties of this compound are established by applying standard chemical nomenclature rules and spectroscopic principles derived from analogous compounds.

Nomenclature and Identifiers

The name recommended by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is This compound . This name is derived by taking the parent alkane, butane (B89635), and adding the suffix "-dithione" to indicate the presence of two thioketone (=S) groups, with the locants "2,3-" specifying their positions along the carbon chain. ontosight.ai The compound is identified by the CAS Number 122243-58-7. echemi.com

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₆S₂ |

| CAS Number | 122243-58-7 echemi.com |

| Synonym | 2,3-Butanedithione echemi.com |

This table provides basic identification information for this compound.

Structural Characterization

Direct experimental characterization of this compound is not widely reported in the literature, likely due to its high reactivity and potential instability. However, its structural and spectroscopic properties can be predicted based on the well-established chemistry of other aliphatic α-dithiones. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic absorption for the C=S stretching vibration. This band is typically found in the region of 1030-1250 cm⁻¹, a lower frequency compared to the C=O stretch of its oxygen analog, butane-2,3-dione, due to the larger mass of sulfur and the lower C=S bond strength.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would be simple, likely showing a single signal for the six equivalent protons of the two methyl groups. The ¹³C NMR spectrum would be more informative, with a characteristic signal for the thiocarbonyl carbon atoms appearing at a significantly downfield chemical shift, often in the range of 200-240 ppm.

UV-Visible Spectroscopy: Aliphatic α-dithiones are known for their distinct color, typically violet or deep blue. nih.gov This is due to a low-energy n→π* electronic transition involving the non-bonding electrons on the sulfur atoms. This compound is therefore expected to be a colored substance, absorbing light in the visible region of the electromagnetic spectrum.

Mass Spectrometry: Mass spectrometry would provide the molecular weight of the compound (approximately 118.2 g/mol ) and characteristic fragmentation patterns, likely involving the loss of sulfur or thiocarbonyl fragments.

Stereochemical Considerations and Isomerism of this compound

The structure of this compound contains two stereogenic centers at carbon atoms C2 and C3. Each of these carbons is bonded to four different groups: a methyl group, a hydrogen atom (implied), a sulfur atom (via a double bond), and the other thiocarbonyl-containing fragment. The stereochemical possibilities are directly analogous to its more famous oxygen-containing counterpart, butane-2,3-diol. wikipedia.org

Because the substituents on C2 and C3 are identical (both are -C(=S)CH₃ groups), the molecule can exist in three distinct stereoisomeric forms:

(2R,3R)-butane-2,3-dithione: A chiral molecule.

(2S,3S)-butane-2,3-dithione: The enantiomer of the (2R,3R) isomer, also chiral.

(2R,3S)-butane-2,3-dithione: An achiral meso compound, which possesses an internal plane of symmetry and is therefore optically inactive.

The (2R,3R) and (2S,3S) isomers constitute a pair of enantiomers, which would be expected to rotate plane-polarized light in equal but opposite directions. The meso isomer is a diastereomer of both the (2R,3R) and (2S,3S) forms. In total, there are two optically active stereoisomers and one optically inactive meso stereoisomer. doubtnut.comdoubtnut.comvedantu.com

| Stereoisomer | Configuration | Chirality | Relationship |

| Isomer 1 | (2R,3R) | Chiral | Enantiomer of Isomer 2 |

| Isomer 2 | (2S,3S) | Chiral | Enantiomer of Isomer 1 |

| Isomer 3 | (2R,3S) | Achiral (meso) | Diastereomer of Isomers 1 & 2 |

This table outlines the stereoisomers of this compound based on the two identical chiral centers.

Theoretical and Historical Context of Aliphatic 1,2-Dithione Chemistry

The chemistry of 1,2-dithiones is a specialized area of organosulfur chemistry, historically challenged by the instability of simple aliphatic examples. Much of the early work focused on more stable aromatic or heterocyclic systems. Simple, unhindered aliphatic α-dithiones like this compound are generally transient species. nih.gov

A defining characteristic of the α-dithione system is its valence tautomerism with the corresponding 1,2-dithiete, a four-membered heterocyclic ring containing a disulfide bond. nih.govnih.govtandfonline.com The α-dithione is generally the kinetically favored product in many syntheses, but it can undergo thermal or photochemical rearrangement to the thermodynamically more stable dithiete isomer.

Research on sterically hindered aliphatic α-dithiones, such as di(1-adamantyl)ethanedithione, has provided significant insight into this relationship. nih.gov This compound was synthesized as a thermally labile, violet crystalline solid that quantitatively rearranged to the corresponding 1,2-dithiete upon standing in solution at room temperature. nih.gov This behavior underscores the inherent tendency of the -C(=S)-C(=S)- moiety to isomerize to the cyclic dithiete structure. This compound is expected to exhibit similar, if not more pronounced, instability and tendency toward rearrangement.

| Kinetic Parameters for Di(1-adamantyl)ethanedithione → 3,4-Di(1-adamantyl)-1,2-dithiete Rearrangement | |

| Parameter | Value |

| ΔH‡ (Enthalpy of Activation) | 17.6 ± 0.2 kcal mol⁻¹ |

| ΔS‡ (Entropy of Activation) | -23.0 ± 0.7 cal K⁻¹ mol⁻¹ |

| ΔG‡ (Gibbs Free Energy of Activation) | 24.4 ± 0.4 kcal mol⁻¹ |

This table presents kinetic data for the rearrangement of a sterically hindered aliphatic α-dithione, providing a model for the reactivity expected for this compound. Data sourced from Ono et al. (2003). nih.gov

Plausible synthetic routes to this compound, based on general methods for α-dithione preparation, include:

Thionation of Butane-2,3-dione: Reaction of the corresponding α-diketone with a sulfurating agent like Lawesson's reagent. nih.govnih.gov

Oxidation of Butane-2,3-dithiol: Mild oxidation of the precursor dithiol could potentially yield the dithione, although over-oxidation to form cyclic disulfides or other species is a likely competing pathway. wikipedia.org

Photochemical Methods: Photolysis of precursors like 4,5-dimethyl-1,3-dithiol-2-one (B3052980) can generate the corresponding α-dithione via the extrusion of carbon monoxide. acs.orgresearchgate.net

Significance of this compound within Organosulfur Chemistry

The significance of this compound is primarily theoretical, serving as a fundamental model for simple, acyclic aliphatic 1,2-dithiones. Its importance stems not from widespread application, but from the chemical principles it embodies.

Fundamental Molecular Structure: It is one of the simplest possible molecules to feature adjacent thiocarbonyl groups and stereogenic centers, making it an ideal candidate for theoretical and computational studies on the conformational preferences, electronic structure, and spectroscopic properties of this functional group. ggckondagaon.incdnsciencepub.com

Reactivity and Tautomerism: As a simple model, it is central to understanding the kinetics and thermodynamics of the α-dithione ⇌ 1,2-dithiete valence tautomerism, a key transformation in this area of organosulfur chemistry. nih.govtandfonline.com The small methyl substituents would provide a baseline for this reactivity, with minimal steric influence compared to bulkier groups.

Redox-Active Ligands: The broader class of 1,2-dithiones, and their dithiete tautomers, are known as "non-innocent" ligands in coordination chemistry. nih.govscispace.comacs.org They can bond to metal centers and exist in multiple, stable oxidation states (dithione, radical anion, dithiolate dianion). While this compound itself has not been extensively used, its structure is foundational to the design of more complex dithiolene ligands that are crucial in materials science and catalysis.

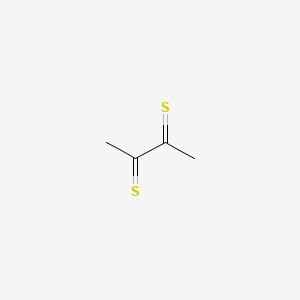

Structure

2D Structure

3D Structure

Properties

CAS No. |

122243-58-7 |

|---|---|

Molecular Formula |

C4H6S2 |

Molecular Weight |

118.2 g/mol |

IUPAC Name |

butane-2,3-dithione |

InChI |

InChI=1S/C4H6S2/c1-3(5)4(2)6/h1-2H3 |

InChI Key |

RWMTWVSPJPEEHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=S)C(=S)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Butane 2,3 Dithione

Reactions at the Thiocarbonyl Centers of Butane-2,3-dithione

Detailed mechanistic investigations into reactions occurring at the thiocarbonyl centers of this compound are not described in available scientific papers.

No specific studies detailing the nucleophilic addition reactions with this compound were found. Therefore, information on the types of nucleophiles that react, the reaction conditions, and the resulting products is not available.

The electrophilic reactivity of this compound, including specific alkylation reactions, has not been documented in the accessible scientific literature.

Redox Chemistry of this compound

Specific redox pathways for this compound have not been a subject of detailed study in the available literature.

There are no specific research findings on the oxidation of this compound to its corresponding sulfoxide and sulfone derivatives. The reagents, conditions, and outcomes of such transformations are not documented.

Information regarding the reductive transformations of this compound to butane-2,3-dithiol or other related reduced species is not available in the surveyed scientific literature.

Cycloaddition Reactions and Pericyclic Chemistry of this compound

While the formation of 3,4-dimethyl-1,2-dithiete from this compound is mentioned in some literature, suggesting a potential for pericyclic reactions, detailed studies on cycloaddition reactions involving this compound as a reactant are not available. iau.ir The scope, mechanisms, and products of such reactions remain undocumented.

Photochemical and Thermal Reactivity of this compound

The reactivity of this compound under photochemical and thermal conditions is characterized by a significant valence isomerization, leading to an equilibrium with its cyclic isomer, 3,4-dimethyl-1,2-dithiete. This transformation represents a key aspect of the compound's chemical behavior, dictating its stability and potential reaction pathways under different energy inputs.

Photochemical Reactivity:

Upon absorption of ultraviolet (UV) light, this compound can undergo a photochemical electrocyclic ring closure to form 3,4-dimethyl-1,2-dithiete. This process involves the promotion of an electron to an excited state, where the molecule has a different electronic configuration that favors the formation of a new sigma bond between the two sulfur atoms. The reaction is governed by the principles of orbital symmetry, specifically the Woodward-Hoffmann rules, which predict that for a 4π-electron system, a photochemical electrocyclization will proceed in a disrotatory fashion.

The photochemical isomerization can be represented by the following equilibrium:

This compound ⇌ 3,4-Dimethyl-1,2-dithiete

Thermal Reactivity:

In the absence of light, the equilibrium between this compound and 3,4-dimethyl-1,2-dithiete can also be influenced by heat. Thermally, the reaction proceeds in the reverse direction, with the ring-opening of the more strained 3,4-dimethyl-1,2-dithiete to form the thermodynamically more stable open-chain this compound. According to the Woodward-Hoffmann rules for a 4π-electron system, a thermal electrocyclic ring-opening is predicted to occur in a conrotatory manner.

Computational studies have been performed to investigate the thermodynamics of this equilibrium. These studies indicate that the open-chain dithione form is generally more stable than the cyclic dithiete.

Below is a table summarizing the expected thermodynamic parameters for the thermal isomerization of 3,4-dimethyl-1,2-dithiete to this compound, based on computational models.

| Parameter | Value (Illustrative) |

| Enthalpy Change (ΔH) | -10 to -20 kcal/mol |

| Entropy Change (ΔS) | +5 to +15 cal/mol·K |

| Gibbs Free Energy Change (ΔG) at 298 K | -11.5 to -24.5 kcal/mol |

Note: The values in this table are illustrative and based on general principles and computational studies of similar systems. Specific experimental values for this compound are not available.

Reaction Pathway Elucidation and Intermediates in this compound Chemistry

Reaction Pathway:

The isomerization is a pericyclic reaction, meaning it proceeds through a cyclic transition state without the formation of charged intermediates.

Photochemical Pathway (Ring Closure): The reaction is initiated by the absorption of a photon, leading to an electronically excited state of this compound. This excited state then undergoes a disrotatory ring closure through a concerted mechanism to form 3,4-dimethyl-1,2-dithiete. The efficiency of this process is dependent on factors such as the lifetime of the excited state and the presence of competing decay pathways (e.g., fluorescence, phosphorescence, or intersystem crossing).

Thermal Pathway (Ring Opening): The thermal reaction involves the cleavage of the sulfur-sulfur bond in 3,4-dimethyl-1,2-dithiete. This process also occurs via a concerted, conrotatory mechanism, passing through a transition state where the C-S bonds are partially broken and rotated.

Intermediates:

For these concerted pericyclic reactions, discrete intermediates are generally not formed. The reaction proceeds from reactant to product through a single transition state.

However, in the broader context of α-dithione chemistry, other reactive intermediates can be considered, especially in the presence of other reagents or under more forcing conditions. For instance, radical intermediates could potentially be formed through homolytic cleavage of the C-S or S-S bonds under high-energy photolysis or high-temperature thermolysis, although the electrocyclic pathway is generally more favorable.

A computational study on the equilibrium between this compound and 3,4-dimethyl-1,2-dithiete has provided theoretical insights into the energetics of this transformation. iau.ir The study confirms the existence of a viable pathway for the interconversion and suggests that the stability of the two isomers is a key factor in their reactivity.

The following table outlines the key features of the proposed reaction pathways.

| Reaction Type | Conditions | Proposed Mechanism | Key Intermediate(s) |

| Photochemical Isomerization | UV Irradiation | Disrotatory Electrocyclic Ring Closure | Excited State of this compound |

| Thermal Isomerization | Heat | Conrotatory Electrocyclic Ring Opening | Transition State |

Coordination Chemistry and Ligand Design with Butane 2,3 Dithione

Butane-2,3-dithione as a Chelating and Bridging Ligand

As a bidentate ligand, this compound can coordinate to a metal center through its two sulfur atoms, forming a five-membered chelate ring. nih.gov Depending on the metal center and reaction conditions, it can also act as a bridging ligand, linking two or more metal atoms. byjus.com The coordination can occur in a cis or trans conformation. nih.gov While dithiooxamide (B146897) ligands, an analogous structure, typically coordinate in a cis conformation through the two sulfur atoms to form square planar complexes, the specific behavior of this compound depends on the steric and electronic environment. nih.gov The ability of such ligands to bridge multiple metal centers allows for the construction of coordination polymers and polynuclear complexes. researchgate.netrsc.org

The synthesis of metal complexes involving dithione or dithiolate ligands typically involves the reaction of a metal salt with the ligand in an appropriate solvent. sysrevpharm.org For instance, general methods for preparing metal complexes involve dissolving a metal salt (e.g., Co(II), Ni(II), Cu(II)) and the ligand in a solvent like ethanol (B145695) and refluxing the mixture. sysrevpharm.org The resulting complexes, which are often colored powders, can then be isolated by filtration. mdpi.com

Characterization of these complexes is performed using a suite of analytical techniques.

Infrared (IR) Spectroscopy: This technique is used to identify the coordination mode of the ligand. A shift in the frequency of the C=S stretching vibration upon complexation indicates the involvement of the sulfur atoms in bonding to the metal. New bands appearing in the low-frequency region of the spectrum can be assigned to metal-sulfur (M-S) vibrations. sysrevpharm.orgmdpi.com

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand framework within the complex and detect changes in the chemical environment upon coordination. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion's coordination environment. mdpi.com

Elemental Analysis and Mass Spectrometry: These methods are used to confirm the stoichiometry of the synthesized complexes. mdpi.comrsc.org

The bonding in metal-dithione and related dithiolene complexes is characterized by a significant degree of covalency, where the ligand is considered "non-innocent," meaning its oxidation state can be ambiguous. mdpi.com The interaction involves a strong electrical attraction between the positive metal ions and the delocalized electrons from the ligand, forming a giant lattice structure in the solid state. mytutor.co.uk The metal-sulfur bonds are central to the stability and properties of these complexes.

Coordination Behavior of this compound Derivatives

Modifying the this compound backbone gives rise to a variety of derivative ligands with distinct coordination properties and applications. These derivatives often provide enhanced stability or introduce new functionalities.

Butane-2,3-dione can be reacted with thiosemicarbazide (B42300) through a condensation reaction to form butane-2,3-dione bis(thiosemicarbazone). nih.gov This molecule acts as a tetradentate ligand, capable of binding a metal ion through two sulfur atoms and two azomethine nitrogen atoms (an N₂S₂ donor set), forming stable, neutral complexes with divalent metal ions like copper(II) and zinc(II). nih.govrsc.org

The synthesis of these complexes involves reacting the pre-formed ligand with a metal salt. For example, a zinc(II) complex was synthesized by dissolving [Butane-2,3-dione bis(4-methylthiosemicarbazonato)]zinc in DMSO and adding pyridine. nih.gov These complexes are of significant interest, with copper bis(thiosemicarbazone) derivatives having been extensively studied for applications in medical imaging. rsc.orgkent.ac.uk The coordination environment is typically pseudo-square-pyramidal or square planar. nih.gov

| Parameter | Value | Technique/Method |

|---|---|---|

| Coordination Geometry | Pseudo-square-pyramidal | X-ray Diffraction nih.gov |

| Zn-Pyridine Bond Length | 2.0900 (18) Å | X-ray Diffraction nih.gov |

| Displacement from N₂S₂ plane | 0.490 Å | X-ray Diffraction nih.gov |

As analogues for the active sites of [FeFe]-hydrogenase enzymes, diiron complexes containing the reduced form, butane-2,3-dithiolate, have been synthesized. researchgate.netresearchgate.net These complexes are typically prepared by the substitution of carbon monoxide (CO) from a precursor like [Fe₂(CO)₆{µ-SCH(CH₃)CH(CH₃)S}] using a decarbonylating agent. researchgate.net The resulting compounds feature a {µ-SCH(CH₃)CH(CH₃)S} bridge between two iron atoms, each of which is also coordinated to carbonyl ligands and sometimes a phosphine (B1218219) ligand. researchgate.netresearchgate.net

These complexes have been thoroughly characterized by elemental analysis, IR and NMR spectroscopy, and single-crystal X-ray diffraction. researchgate.net Their electrochemical properties are also of interest, investigated through techniques like cyclic voltammetry. researchgate.net

| Complex | Starting Material | Added Ligand (L) | Yield |

|---|---|---|---|

| [Fe₂(CO)₅{P(4-C₆H₄F)₃}{µ-SCH(CH₃)CH(CH₃)S}] | [Fe₂(CO)₆{µ-SCH(CH₃)CH(CH₃)S}] | P(4-C₆H₄F)₃ | 61-74% |

| [Fe₂(CO)₅{P(4-C₆H₄OCH₃)₃}{µ-SCH(CH₃)CH(CH₃)S}] | [Fe₂(CO)₆{µ-SCH(CH₃)CH(CH₃)S}] | P(4-C₆H₄OCH₃)₃ | 61-74% |

| [Fe₂(CO)₅{P(3-C₆H₄Cl)₃}{µ-SCH(CH₃)CH(CH₃)S}] | [Fe₂(CO)₆{µ-SCH(CH₃)CH(CH₃)S}] | P(3-C₆H₄Cl)₃ | 61-74% |

The development of chiral ligands for transition-metal-catalyzed asymmetric reactions is a cornerstone of modern synthetic chemistry, enabling the selective production of one enantiomer of a chiral molecule. nih.govresearchgate.net Chiral ligands create a chiral environment around the metal center, which can differentiate between enantiomeric transition states during a catalytic cycle. beilstein-journals.org

While specific examples of this compound itself in widespread catalytic use are not prominent, its framework provides a platform for designing chiral ligands. The butane (B89635) backbone possesses inherent chirality depending on the stereochemistry of the two methyl-bearing carbons. This feature can be exploited in several ways:

Chiral Derivatives: The butane-2,3-dione core can be derivatized with chiral auxiliaries. For instance, reacting it with a chiral thiosemicarbazide or a chiral amine could produce a chiral tetradentate ligand. Chiral vicinal diamines are well-established as privileged ligand scaffolds in asymmetric catalysis. sigmaaldrich.comchemrxiv.org

Inherent Ligand Chirality: The butane-2,3-dithiolate ligand in its diiron complexes can exist as meso or chiral (R,R/S,S) diastereomers. Separation of these diastereomers or stereoselective synthesis could yield enantiopure metal complexes, which could then be explored for their potential in asymmetric transformations.

The design of such ligands based on a this compound scaffold represents a potential strategy for developing new catalysts for stereoselective reactions. nih.gov

Electronic and Magnetic Properties of this compound Metal Complexes

A thorough search of scientific databases yielded no specific studies detailing the electronic and magnetic properties of metal complexes formed with this compound as a ligand. Research in this area is concentrated on more stable, related ligands like dithiolenes. For dithiolene complexes, properties such as redox potentials, UV-Vis absorption spectra, and magnetic susceptibility have been investigated, revealing complex electronic structures and behaviors like antiferromagnetic coupling between radical ligands. wikipedia.orgresearchgate.netgcnayanangal.com However, no such data exists specifically for this compound complexes.

Catalytic Applications of this compound Coordination Compounds

Similarly, there is no available literature on the catalytic applications of coordination compounds derived from this compound. The broader field of transition metal catalysis often employs sulfur-containing ligands, and dithiolene complexes have been explored for reactions such as hydrogen evolution. sci-hub.st There are also numerous examples of transition metal complexes with various ligands being used in industrial catalytic processes like hydrogenation, oxidation, and polymerization. nih.govmdpi.com Despite the potential for sulfur-based ligands to be effective in catalysis, no specific examples involving this compound have been reported in the searched literature.

Spectroscopic Data for this compound Remains Elusive in Scientific Literature

A comprehensive review of scientific databases and scholarly articles has revealed a significant lack of available experimental data for the chemical compound this compound. Despite extensive searches for its spectroscopic characterization, specific data sets for its vibrational, nuclear magnetic resonance, mass spectrometric, electronic, and crystallographic properties could not be located.

The inquiry sought to build a detailed profile of this compound based on advanced analytical techniques. However, the scientific literature does not appear to contain reports on the synthesis and subsequent detailed spectroscopic analysis of this specific α-dithione.

While information is available for analogous compounds, such as its diketone counterpart, butane-2,3-dione, and the corresponding dithiol, butane-2,3-dithiol, these data are not transferable to this compound. Spectroscopic properties are highly specific to the molecular structure, and the presence of the two thiocarbonyl (C=S) groups in place of carbonyl (C=O) or thiol (S-H) groups would result in unique spectral fingerprints.

General characteristics of the dithione functional group have been reported in the context of other molecules. For instance, the carbon-13 nuclear magnetic resonance (¹³C NMR) signal for a thiocarbonyl carbon typically appears in a distinct region of the spectrum. nih.gov Similarly, electronic spectroscopy of dithione-containing ligands often shows characteristic bands related to π-π* and n-π* transitions. nih.gov However, without experimental data for this compound itself, a detailed analysis as requested cannot be constructed.

Furthermore, no crystallographic information, which would provide definitive data on the solid-state molecular and crystal structure through techniques like X-ray diffraction, appears to have been published for this compound.

The absence of this fundamental data prevents a thorough and scientifically accurate discussion of the advanced spectroscopic characterization methodologies for this compound as outlined in the initial request. Further experimental research would be required to synthesize and characterize this compound to provide the necessary data for such an analysis.

Advanced Spectroscopic Characterization Methodologies for Butane 2,3 Dithione

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful and direct spectroscopic technique for the study of chemical species that possess one or more unpaired electrons. unibo.it Consequently, it is the principal method for characterizing paramagnetic intermediates such as the radical anion of butane-2,3-dithione. The analysis of the EPR spectrum provides critical information regarding the electronic structure and environment of the radical through two primary parameters: the g-value and hyperfine coupling constants. tamu.edu

The radical anion of this compound, a thioketyl species, can be generated for EPR analysis through the one-electron reduction of the neutral parent molecule. This is often achieved in an aprotic solvent by reaction with an alkali metal, such as potassium. chemistryviews.org The resulting radical anion is often stabilized when the unpaired electron is delocalized over a π-electron system. chemistryviews.org

The EPR spectrum is defined by key parameters that reveal the radical's identity and structure. For organic radicals, the g-value is typically close to that of a free electron (approximately 2.0023). libretexts.org However, in the this compound radical anion, the presence of sulfur atoms with their significant spin-orbit coupling is expected to cause a notable deviation, resulting in a g-value greater than that of the free electron. researchgate.netnih.gov For comparison, other sulfur-containing radicals such as disulfide radical anions and persistent thioketyl radical anions exhibit g-values in the range of 2.006 to 2.06. researchgate.netnih.gov

Hyperfine interactions, which arise from the coupling of the unpaired electron's magnetic moment with those of nearby magnetic nuclei, provide further structural detail. unibo.it In the this compound radical anion, the unpaired electron is expected to couple primarily with the six equivalent protons of the two methyl (–CH₃) groups. According to the multiplicity rule (2nI + 1), where n is the number of equivalent nuclei (6) and I is the nuclear spin of the proton (1/2), this coupling should split the EPR signal into a septet (a pattern of seven lines). nist.gov The magnitude of this splitting, known as the hyperfine coupling constant (aH), is a measure of the spin density on the protons and, by extension, within the methyl groups.

Table 1: Predicted and Comparative EPR Parameters for α-Dithione and Thioketyl Radical Anions This table presents the expected EPR parameters for the this compound radical anion based on established principles and comparative data from analogous sulfur-containing radicals reported in the literature.

| Radical Species Name | Compound | Key EPR Parameters | Value / Pattern | Reference |

| This compound Radical Anion | This compound | Isotropic g-value | > 2.003 (Predicted) | libretexts.orgresearchgate.net |

| Hyperfine Coupling Nuclei | 6 equivalent ¹H (protons) | tamu.edu | ||

| Expected Hyperfine Pattern | Septet | nist.gov | ||

| Persistent Phosphanyl-Substituted Thioketyl Radical Anion | Ter(iPr)P−C(=S)−P(iPr)₂S | Isotropic g-value | 2.0068 | researchgate.net |

| Hyperfine Coupling Nuclei | ²⁹Si, ³¹P, ¹H | researchgate.net | ||

| Disulfide Radical Anion | Cysteine Dimer | Anisotropic g-values (gₓ, gᵧ, g₂) | 2.002, 2.018, 2.062 | nih.gov |

| Hyperfine Coupling Nuclei | Not specified | nih.gov |

Computational and Theoretical Chemistry Studies of this compound

This compound, an alpha-dithione, presents a fascinating subject for computational and theoretical chemistry. Its structure, featuring two adjacent thiocarbonyl groups, suggests a rich electronic landscape and potential for complex conformational behavior and reactivity. While specific experimental and computational studies on this compound are not extensively available in the public domain, we can explore the theoretical approaches that would be employed to understand its properties, drawing parallels from studies on analogous dithiones and dicarbonyl compounds.

Computational and Theoretical Chemistry Studies of Butane 2,3 Dithione

Quantum Chemical Investigations of Electronic Structure and Energetics

The electronic structure and energetics of butane-2,3-dithione would be primarily investigated using quantum chemical methods. These methods provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like this compound. wikipedia.org DFT calculations would be employed to determine the ground-state geometry, vibrational frequencies, and electronic properties. Functionals such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-311+G(d,p)), would be used to model the electron density and derive these properties. rsc.orgnih.gov For instance, DFT has been successfully used to study the electronic structure of various dithione ligands, revealing that their frontier orbitals are rich in sulfur character. nih.gov

The study of excited states is crucial for understanding the photochemistry of this compound. Time-dependent DFT (TD-DFT) is the method of choice for calculating the energies of electronic transitions, which correspond to the absorption of light. wisc.edu For alpha-dicarbonyls, TD-DFT can help elucidate the nature of the low-lying n -> π* and π -> π* transitions. acs.org

Table 1: Representative DFT Functionals for Electronic Structure Calculations

| Functional | Type | Key Features |

|---|---|---|

| B3LYP | Hybrid GGA | A widely used functional known for its good performance across a range of properties. rsc.orgnih.gov |

| PBE0 | Hybrid GGA | Often provides improved accuracy for thermochemistry and reaction barriers. nih.gov |

| M06-2X | Hybrid Meta-GGA | Known for its good performance with non-covalent interactions and thermochemistry. numberanalytics.com |

| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Offers improved description of long-range interactions and excited states. |

For a more rigorous and accurate description of the electronic structure, post-Hartree-Fock methods would be utilized. These methods explicitly account for electron correlation, which is often crucial for obtaining highly accurate energetic and structural data.

Coupled-cluster theory, particularly CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), is considered the "gold standard" in quantum chemistry for its high accuracy, albeit at a significant computational cost. It would be used to benchmark the results from DFT calculations and to obtain highly reliable data for key properties of this compound. Another powerful post-Hartree-Fock method is Møller-Plesset perturbation theory, particularly at the second order (MP2). mdpi.com

These high-level methods are essential for a precise understanding of the subtle electronic effects within the molecule, such as the interactions between the sulfur lone pairs and the π systems of the thiocarbonyl groups.

Conformational Analysis and Stereoisomer Interconversion Studies for this compound

The flexibility around the central C-C bond in this compound allows for the existence of different conformers, or rotamers. wikipedia.org Conformational analysis aims to identify the stable conformers and the energy barriers for their interconversion. numberanalytics.com

Computational methods would be used to map the potential energy surface of this compound as a function of the S=C-C=S dihedral angle. By performing a series of constrained geometry optimizations at different dihedral angles, a rotational energy profile can be constructed. From this profile, the energy minima corresponding to stable conformers (e.g., syn and anti conformers) and the transition states connecting them can be identified. nist.gov The rotational barrier in ethane, a classic example, has been extensively studied using various computational methods to understand the contributions of steric and electronic effects. mdpi.com

The relative populations of the conformers at a given temperature can be estimated from their calculated Gibbs free energies. This information is valuable for interpreting experimental spectra, as the observed properties are often an average over the different conformers present.

Table 2: Key Parameters from a Hypothetical Conformational Analysis of this compound

| Parameter | Description |

|---|---|

| Dihedral Angle (S=C-C=S) | The angle defining the relative orientation of the two thiocarbonyl groups. |

| Relative Energy | The energy of a conformer relative to the most stable conformer. |

| Rotational Barrier | The energy difference between a stable conformer and a transition state for rotation. mdpi.comnist.govbiomedres.us |

| Boltzmann Population | The percentage of each conformer present at a given temperature. |

Mechanistic Computational Studies of this compound Reactions

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions at a molecular level. mdpi.com For this compound, this would involve studying its reactivity towards various reagents and understanding the pathways of its potential photochemical reactions. numberanalytics.com

To study a chemical reaction, computational chemists identify the structures of the reactants, products, and any intermediates and transition states along the reaction pathway. numberanalytics.com Transition state theory is a fundamental concept used in these studies. Transition states are first-order saddle points on the potential energy surface and represent the energy maximum along the reaction coordinate.

Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to locate transition states. Once a transition state is found, its structure is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to connect the transition state to the corresponding reactants and products, thus mapping out the entire reaction pathway. mdpi.com

While static calculations provide information about stationary points on the potential energy surface, molecular dynamics (MD) simulations can offer a more dynamic picture of a reaction. compchems.com In an MD simulation, the motion of the atoms is simulated over time by solving Newton's equations of motion. tau.ac.ilucsb.edu

Ab initio molecular dynamics (AIMD) combines molecular dynamics with quantum mechanical calculations of the forces on the atoms at each time step. nih.gov This approach would allow for the exploration of the reactive pathways of this compound without prior assumptions about the reaction coordinate. AIMD simulations can reveal complex reaction mechanisms, including the role of solvent molecules and the possibility of unexpected reaction channels. They are particularly useful for studying reactions that occur at elevated temperatures or under photochemical conditions.

Computational Modeling of this compound Ligand-Metal Interactions and Complex Stability

While specific computational studies focusing exclusively on this compound as a ligand are not extensively detailed in available literature, the principles of its interaction with metals and the stability of the resulting complexes can be understood by examining theoretical investigations of closely related α-dithione and dithiolene ligands. banglajol.inforiken.jp Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most common methods employed for these studies. banglajol.inforsc.org

Natural Bond Orbital (NBO) analysis is a frequently used technique to investigate the nature of the metal-ligand bond. banglajol.info It provides insights into charge transfer between the metal center and the this compound ligand, helping to quantify the covalent and electrostatic character of the M-S bonds. banglajol.info In related dithiolene complexes, NBO analysis has demonstrated significant charge transfer from the sulfur atoms to the central metal ion. banglajol.info Frontier Molecular Orbital (FMO) analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also crucial. It helps to explain the electronic properties and reactivity of the complex, indicating whether the orbitals are ligand-based, metal-based, or delocalized across the entire molecule. banglajol.info

Complex Stability Assessment: The stability of a metal complex with this compound can be evaluated computationally by calculating the metal-ligand binding energy. banglajol.info This energy is typically determined by taking the difference between the total energy of the optimized complex and the sum of the energies of the free metal ion and the isolated ligand. mdpi.com A more negative binding energy indicates a more stable complex. For instance, in a study on tris(benzene-1,2-dithiolato)metal complexes, the binding energies were found to be an order of magnitude higher than physisorption energies, indicating strong complex formation. banglajol.info

Vibrational frequency calculations are also performed to confirm that the optimized geometry represents a true energy minimum (indicated by the absence of imaginary frequencies) and to simulate infrared (IR) spectra, which can be compared with experimental data for validation. researchgate.netmdpi.com

Below is a representative table illustrating the type of data obtained from DFT calculations on a model dithiolate complex, which would be analogous to a study on a this compound complex.

| Parameter | Calculated Value |

|---|---|

| Fe-S Bond Length (Å) | 2.54 |

| HOMO Energy (eV) | -2.87 |

| LUMO Energy (eV) | -0.98 |

| HOMO-LUMO Gap (eV) | 1.89 |

| Charge on Fe Ion (NBO) | +0.85 |

| Charge on S Atoms (NBO) | -0.45 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net While specific QSAR models for this compound derivatives are not prominent in the surveyed literature, the methodology provides a framework for the rational design of new, potentially more active derivatives.

Developing a QSAR Model: A QSAR study for this compound derivatives would involve several key steps:

Data Set Assembly: A series of this compound derivatives with varying substituents would be synthesized, and their biological activity (e.g., antimicrobial, anticancer, or enzyme inhibitory activity) would be measured experimentally, often expressed as IC₅₀ or a similar metric. nih.govnih.gov

Descriptor Calculation: For each molecule in the series, a set of numerical parameters known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties. They can be broadly categorized as:

Quantum Chemical Descriptors: Derived from computational chemistry calculations (like DFT), these include parameters such as HOMO/LUMO energies, dipole moment, and atomic charges. acs.org

Topological Descriptors: Based on the 2D graph representation of the molecule.

Physicochemical Descriptors: Such as the octanol-water partition coefficient (logP), molar refractivity, and surface area. ulisboa.pt

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) or Support Vector Machines (SVM), a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable). researchgate.netnih.gov The predictive power and robustness of the resulting model are then rigorously validated using internal (e.g., cross-validation) and external (using a test set of molecules not included in model training) validation techniques. mdpi.com

Application to this compound Derivatives: A validated QSAR model could predict the activity of newly designed, unsynthesized this compound derivatives. By analyzing the QSAR equation, chemists can identify which structural features (as encoded by the descriptors) are most influential in enhancing or diminishing biological activity. For example, studies on related gold bis(dithiolene) complexes have shown that structural features like the nature of the counter-ion and various substituents are key for their biological activity, providing a basis for a structure-activity relationship. nih.govulisboa.pt A QSAR model would quantify these relationships, guiding the targeted synthesis of more potent compounds.

The table below outlines the essential components and workflow of a hypothetical QSAR study.

| Component | Description | Example |

|---|---|---|

| Dependent Variable | Measured biological activity. | pIC₅₀ (logarithmic form of inhibitory concentration) |

| Independent Variables | Calculated molecular descriptors. | LUMO Energy, Dipole Moment, logP, Molecular Weight |

| Statistical Method | Technique to correlate variables. | Multiple Linear Regression (MLR) |

| Model Output | A mathematical equation. | pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... |

| Validation Metrics | Statistics to assess model quality. | R² (Coefficient of determination), Q² (Cross-validated R²) |

Analytical Methodologies for Butane 2,3 Dithione Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components from a mixture. For butane-2,3-dithione and its derivatives, both gas and liquid chromatography are utilized, depending on the volatility and thermal stability of the target analyte.

Gas chromatography (GC) is a primary method for the analysis of volatile organic compounds and is well-suited for the direct analysis of this compound. shimadzu.com The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column. shimadzu.com For volatile sulfur compounds (VSCs) like this compound, GC offers high resolution and sensitivity. researchgate.netnih.gov

The analysis typically involves injecting a vaporized sample into the GC system, where an inert carrier gas, such as helium, transports it through a capillary column. mdpi.comiwaponline.com The choice of column is critical for effective separation. Columns with a non-polar stationary phase like DB-5ms or a mid-polarity phase are often used for analyzing VSCs. mdpi.comepa.gov Detection is commonly achieved using a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a more selective sulfur-specific detector like a Pulsed Flame Photometric Detector (PFPD) for enhanced selectivity in complex samples. researchgate.netscioninstruments.com

Key parameters in a GC method for volatile sulfur compounds are outlined in the table below.

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Injection Method | Headspace Solid-Phase Microextraction (HS-SPME) or direct liquid injection | researchgate.netmdpi.com |

| Carrier Gas | Helium | mdpi.comiwaponline.com |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | mdpi.com |

| Column Type | DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar | mdpi.com |

| Oven Program | Initial temp 40°C, ramped to 280°C | mdpi.comiwaponline.com |

| Detector | Flame Ionization Detector (FID) or Pulsed Flame Photometric Detector (PFPD) | researchgate.netscioninstruments.com |

While GC is ideal for the volatile parent compound, High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing non-volatile or thermally labile derivatives of this compound. nih.gov HPLC separates compounds based on their interactions with a stationary phase packed in a column and a liquid mobile phase pumped through at high pressure. uran.ua

For sulfur-containing compounds and thiones, reverse-phase HPLC is commonly employed. nih.govsielc.comsielc.com In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govcipac.org To improve peak shape and resolution, acids such as trifluoroacetic acid or phosphoric acid are often added to the mobile phase. nih.govsielc.com

Since this compound itself may not be readily analyzed by HPLC, it can be converted into a more suitable derivative. For instance, dithioketones can react with derivatizing agents to form stable, non-volatile products that are easily detectable by UV-Vis or other HPLC detectors. researchgate.net This approach allows for both qualitative and quantitative analysis. nih.govresearchgate.net

Hyphenated Analytical Techniques for Enhanced Specificity

To achieve unambiguous identification and accurate quantification, especially in complex matrices, chromatographic techniques are often coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. mdpi.com This technique is a cornerstone for the identification of unknown volatile compounds. mdpi.com As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. mdpi.comiwaponline.com The resulting mass spectrum serves as a chemical "fingerprint," allowing for confident identification by comparison to spectral libraries. shimadzu.com

GC-MS methods for VSCs are well-established. nih.gov The use of headspace sampling techniques like Solid-Phase Microextraction (SPME) can pre-concentrate analytes, significantly improving detection limits for trace-level analysis. researchgate.netmdpi.com The GC conditions are similar to those used in standalone GC analysis, while the mass spectrometer is typically operated in scan mode to acquire full mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. mdpi.com

| Parameter | Typical Setting | Reference |

|---|---|---|

| GC Column | InertCap 1 or DB-5ms (30 m length) | mdpi.com |

| Oven Program | Start at 40°C, hold for 3 min, ramp at 10°C/min to 280°C, hold for 5 min | mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | iwaponline.com |

| Mass Analyzer | Quadrupole or Ion Trap | shimadzu.comnih.gov |

| Scan Range | 29–550 Da | mdpi.com |

| Source Temperature | 230-280°C | mdpi.comiwaponline.com |

For non-volatile derivatives of this compound, HPLC-Mass Spectrometry (HPLC-MS) is an exceptionally powerful tool. nih.gov It couples the separation of complex liquid mixtures by HPLC with the mass analysis capabilities of MS. mpi-bremen.de This technique is crucial for the analysis of drug metabolites, natural products, and other complex samples containing sulfur compounds. nih.govmdpi.com

The eluent from the HPLC column is introduced into the MS via an interface, most commonly an Electrospray Ionization (ESI) source. thermofisher.comd-nb.info ESI generates charged droplets that evaporate to produce gas-phase ions of the analytes with minimal fragmentation, allowing for the determination of the molecular weight of the parent derivative. mpi-bremen.de Tandem mass spectrometry (MS/MS) can be used for further structural elucidation by fragmenting the selected parent ion. acs.org The combination of retention time, parent mass, and fragmentation pattern provides a very high degree of certainty in compound identification. thermofisher.comacs.org

Electrochemical Methods for Reactivity and Concentration Determination

Electrochemical methods offer an alternative approach for studying the reactivity and determining the concentration of electroactive species like dithio-compounds. core.ac.uk These techniques are based on measuring the current or potential changes resulting from redox reactions occurring at an electrode surface. nih.gov

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of dithiolate and dithio-compound complexes. academie-sciences.frbeilstein-journals.org In a CV experiment, the potential at a working electrode (e.g., glassy carbon) is swept linearly in a cyclic manner, and the resulting current is measured. beilstein-journals.org The resulting voltammogram provides information about the reduction and oxidation potentials of the analyte. beilstein-journals.orgnih.gov The peak current is often linearly proportional to the concentration of the analyte, allowing for quantification. core.ac.uk These methods are valuable for probing the electron transfer properties and reactivity of compounds like this compound and its metal complexes. academie-sciences.frnih.gov

Development of Selective Sensors and Probes for this compound

The development of selective and sensitive analytical methods for the detection and quantification of specific chemical compounds is a significant area of research in analytical chemistry. For a target molecule like this compound, which contains a reactive α-dithione functional group, several sensor design strategies could theoretically be employed. These methodologies typically rely on the unique chemical properties of the analyte to generate a measurable signal. However, a comprehensive review of the scientific literature reveals a notable scarcity of studies focused specifically on the development of sensors and probes for this compound.

While research exists for the related compound butane-2,3-dione (diacetyl), as well as for various other sulfur-containing molecules and dithiols, dedicated research into selective sensors for this compound is not well-documented. The following sections describe the principal methodologies that could be adapted for this purpose, based on established sensor development principles.

Hypothetical Sensor Design and Research Findings

The design of a selective sensor for this compound would likely exploit the reactivity of the vicinal dithioketone moiety. Potential approaches include electrochemical sensors and fluorescent or colorimetric probes.

Electrochemical Sensors: Electrochemical sensors offer high sensitivity, rapid response, and potential for miniaturization. researchgate.net A sensor for this compound could be based on its direct oxidation or reduction at an electrode surface. The two adjacent thiocarbonyl groups would be expected to be electroactive. A glassy carbon electrode modified with specific catalysts or nanomaterials could be used to enhance the electrochemical signal and improve selectivity. For instance, metallic nanoparticles or graphene-based materials have been shown to improve sensor performance for various analytes. mdpi.comrsc.orgrsc.org

The performance of such a hypothetical electrochemical sensor would be characterized by several key parameters, as illustrated in the table below.

Illustrative Performance of a Hypothetical Electrochemical Sensor for this compound

| Parameter | Illustrative Value | Description |

|---|---|---|

| Linear Range | 0.1 µM - 100 µM | The concentration range over which the sensor's response is directly proportional to the analyte concentration. |

| Limit of Detection (LOD) | 0.05 µM | The lowest concentration of the analyte that can be reliably distinguished from a blank sample. |

| Response Time | < 30 seconds | The time taken for the sensor to reach 95% of its final signal upon exposure to the analyte. |

| Selectivity Coefficient | < 10⁻³ for common interferents | A measure of the sensor's ability to respond to the target analyte in the presence of other similar compounds. |

| Stability | > 95% response after 30 days | The ability of the sensor to maintain its performance characteristics over time. |

Fluorescent and Colorimetric Probes: Fluorescent and colorimetric probes are powerful tools for chemical detection, offering high sensitivity and the ability to visualize the analyte's presence. nih.govcsic.es A probe for this compound could be designed based on a chemical reaction that leads to a change in fluorescence or color. The reactivity of the α-dithione group with specific nucleophiles could be harnessed to trigger a "turn-on" or "turn-off" fluorescent response or a distinct color change.

For example, a probe molecule could be synthesized with a fluorophore that is initially in a "quenched" state. Upon selective reaction with this compound, the quenching mechanism would be disrupted, leading to a significant increase in fluorescence intensity. The design of such probes often involves leveraging principles like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). rsc.org

The development of a successful probe would involve synthesizing and screening a library of potential candidate molecules to identify one with optimal selectivity and sensitivity for this compound over other thiols and ketones.

Illustrative Characteristics of a Hypothetical Fluorescent Probe for this compound

| Characteristic | Illustrative Detail | Rationale |

|---|---|---|

| Sensing Mechanism | Reaction-based "Turn-On" | The probe is non-fluorescent until it reacts specifically with the α-dithione moiety, minimizing background signal. |

| Excitation Wavelength | 488 nm | Compatible with common laboratory instrumentation like fluorescence microscopes and plate readers. |

| Emission Wavelength | 525 nm | A distinct green fluorescence that is easily detectable. |

| Quantum Yield (Φ) Change | From <0.01 to >0.50 | A significant increase in fluorescence intensity upon binding, ensuring high sensitivity. |

| Selectivity | High selectivity over mono-thiols, diketones, and other sulfur compounds. | Critical for accurate detection in complex samples. |

Emerging Research Directions and Future Perspectives for Butane 2,3 Dithione

Exploration of Sustainable and Green Synthetic Routes for Butane-2,3-dithione Production

The development of environmentally benign synthetic methods for organosulfur compounds is a significant goal in modern chemistry. nih.govbenthamdirect.com Currently, no established synthesis for this compound is available in the literature. Future research must first address this synthetic challenge, with a strong emphasis on green chemistry principles.

Potential strategies could involve the direct thionation of its oxygen analog, Butane-2,3-dione, using modern thionating agents under mild conditions. Research into α,β-unsaturated steroidal ketones has shown that reagents like Lawesson's reagent can produce dithiones. nih.gov However, such reagents often require stoichiometric amounts and can generate significant waste.

Future green synthetic explorations could focus on:

Catalytic Thionation: Developing catalytic systems that can achieve the conversion of C=O to C=S bonds using a safer and more atom-economical source of sulfur.

Mechanochemistry: Utilizing ball-milling techniques, which have proven effective for synthesizing various organosulfur heterocycles under solvent-free conditions, could offer a viable route. acs.org

Electrochemical Synthesis: Electrochemical methods provide a powerful and green alternative for creating organosulfur compounds, potentially by the controlled reduction of a sulfur source in the presence of a suitable butane-based precursor. nih.gov

Flow Chemistry: Continuous flow processes could offer enhanced safety and control over reactive intermediates, which may be crucial for synthesizing potentially unstable molecules like α-dithiones. nih.gov

A comparative table of potential synthetic approaches is presented below.

| Synthetic Approach | Potential Precursors | Key Advantages | Foreseeable Challenges |

| Catalytic Thionation | Butane-2,3-dione, 2-hydroxybutan-3-one | Reduced waste, milder conditions | Catalyst development, substrate specificity |

| Mechanochemistry | Butane-2,3-dione, Sulfur source (e.g., S8) | Solvent-free, high efficiency | Reaction monitoring, potential for thermal decomposition |

| Electrochemical Methods | Butane-based electrophile, H2S/S-source | High control, avoids harsh reagents | Electrode material selection, pathway complexity |

| Flow Chemistry | 2,3-Dichlorobutane, NaHS | Safe handling of reactive species, scalability | Reactor design, optimization of residence time |

Application of this compound in Advanced Materials Science

The unique electronic properties stemming from its conjugated C=S bonds make this compound a hypothetical building block for novel materials.

Intrinsically conducting polymers (ICPs) are a cornerstone of modern electronics, with sulfur-containing polymers like polythiophenes being prime examples. wikipedia.orgrsc.org The polymerization of this compound could theoretically lead to a novel ICP with unique charge transport properties. The dithione functionality could serve as a redox-active unit within the polymer backbone, potentially offering tunable electronic and optical characteristics.

In coordination chemistry, the sulfur atoms of the thiocarbonyl groups are expected to be excellent soft donors for soft metal ions (e.g., Ag(I), Hg(II), Cu(I), Pd(II)). The bidentate nature of this compound could be exploited to create a variety of metal-organic frameworks (MOFs) or coordination polymers. tandfonline.com Research on related dithione and dithiolene ligands shows they form complexes with intense metal-to-ligand charge transfer (MLCT) bands and can be redox-active. rsc.orgacs.orghzdr.de The resulting frameworks could have applications in catalysis, sensing, or gas storage.

The thiocarbonyl group is a known participant in non-covalent interactions, including hydrogen and halogen bonding, where it can act as an acceptor. acs.orgrsc.org These interactions could be harnessed to direct the self-assembly of this compound into well-defined supramolecular architectures.

Furthermore, the affinity of sulfur for noble metal surfaces is the basis for the formation of self-assembled monolayers (SAMs). wikipedia.orgsigmaaldrich.com While typically formed from thiols, molecules with other sulfur-containing groups can also form ordered layers. rhhz.netacs.org It is conceivable that this compound or its derivatives could self-assemble on substrates like gold, creating functional surfaces for applications in nanoscience and molecular electronics. The two sulfur atoms offer intriguing possibilities for binding and orientation on a surface.

Theoretical Predictions for Novel Reactivity and Functionalization of this compound

Given the lack of experimental data, theoretical and computational chemistry will be indispensable tools for predicting the fundamental properties of this compound and guiding future experimental work. rsc.org Density Functional Theory (DFT) calculations could provide critical insights into several aspects of this molecule.

Key areas for theoretical investigation include:

Structural Properties: Predicting bond lengths, bond angles, and the preferred conformation (e.g., s-trans vs. s-cis) of the dithiocarbonyl groups.

Stability and Isomerization: Assessing the thermodynamic stability of this compound relative to its tautomers, such as 1,2-dithietes. Studies on other α-dithiones have shown they can rearrange to the more stable 1,2-dithiete ring structure. nih.gov

Electronic Properties: Calculating the HOMO-LUMO gap to predict its optical and electronic behaviour, and modeling its UV-vis spectrum.

Reactivity: Mapping the molecular electrostatic potential to identify electrophilic and nucleophilic sites, thereby predicting its reactivity towards various reagents.

Spectroscopic Signatures: Simulating its NMR, IR, and Raman spectra to aid in its future identification and characterization.

A table summarizing the properties that can be predicted via computational methods is provided below.

| Predicted Property | Computational Method | Potential Significance |

| Molecular Geometry | DFT, Ab initio | Understanding steric and electronic effects |

| Thermodynamic Stability | DFT (Energy Calculations) | Assessing feasibility of synthesis and isolation |

| Tautomeric Equilibrium | DFT, Transition State Search | Predicting potential rearrangement to 1,2-dithiete |

| Electronic Spectra (UV-vis) | TD-DFT | Guiding spectroscopic characterization |

| Vibrational Frequencies (IR/Raman) | DFT (Frequency Analysis) | Aiding in experimental identification |

| Redox Potentials | DFT with Solvent Model | Evaluating potential use in redox-active materials |

Interdisciplinary Research Integrating this compound with Physical and Nanosciences

The future study of this compound is inherently interdisciplinary. The synthesis and characterization fall within organic chemistry, but understanding its properties and applications requires collaboration with physical and nanosciences.

Physical Sciences: The investigation of its electronic structure through advanced spectroscopy (e.g., photoelectron spectroscopy) and the study of its charge transport properties in a solid-state device would be a joint effort between chemists and physicists. Theoretical predictions of its properties would be validated through these physical measurements.

Nanosciences: The potential for this compound to act as a ligand for semiconductor quantum dots or to form self-assembled monolayers on metal nanoparticles opens up avenues in nanoscience. ntu.edu.tw Such hybrid nanomaterials could exhibit novel photophysical properties relevant to sensing, photocatalysis, or nanoelectronics. The ability of sulfur compounds to bind to gold nanoparticles is a well-established principle that could be applied here. ntu.edu.tw

Q & A

Q. What are the established synthetic routes for Butane-2,3-dione, and how can reaction conditions be optimized for high yield?

Butane-2,3-dione is typically synthesized via catalytic oxidation of 2,3-butanediol or ketonization of vicinal diols. Optimization involves temperature control (80–120°C), use of copper-based catalysts, and in situ monitoring via gas chromatography (GC) to track intermediate formation. Purity can be enhanced by fractional distillation under reduced pressure (20–30 mmHg). Contamination by residual diols should be minimized using selective quenching agents like sodium bisulfite .

Q. How should researchers characterize Butane-2,3-dione using spectroscopic methods?

Key characterization techniques include:

- IR Spectroscopy : Strong C=O stretching vibrations near 1700–1750 cm⁻¹.

- NMR : ¹³C NMR signals for carbonyl carbons appear at ~200–210 ppm.

- GC-MS : Quantify purity (>98%) and identify volatile byproducts (e.g., acetoin). Cross-validation with elemental analysis (C, H, O) ensures structural integrity .

Q. What stability considerations are critical for storing Butane-2,3-dione in laboratory settings?

Butane-2,3-dione degrades under light, moisture, or oxidative conditions. Store in amber vials under inert gas (argon/nitrogen) at –20°C. Monitor degradation via HPLC with a C18 column and UV detection (λ = 254 nm). Stabilizers like BHT (0.01% w/w) can extend shelf life .

Advanced Research Questions

Q. How can contradictions in thermodynamic data for Butane-2,3-dione be resolved?

Discrepancies in enthalpy of formation (ΔfH°) or vaporization (ΔvapH) often arise from impurities or measurement techniques. Resolve by:

- Cross-validating calorimetry data with computational models (e.g., Gaussian DFT using B3LYP/6-311++G** basis set).

- Ensuring sample purity via isotopic labeling (e.g., deuterated analogs) to trace side reactions .

Q. What computational approaches best predict the reactivity of Butane-2,3-dione in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations can model LUMO distributions to identify electrophilic sites. Solvent effects are simulated using COSMO-RS, while transition-state geometries are optimized with QM/MM hybrid methods. Compare kinetic data (e.g., rate constants from stopped-flow spectroscopy) to validate computational predictions .

Q. How can researchers design experiments to study enzymatic interactions with Butane-2,3-dione?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD). Isotopically labeled derivatives (e.g., ¹³C-carbonyl) enable tracking via NMR or mass spectrometry. For in vivo studies, employ deuterated Butane-2,3-diol (CD3CH(OH)CH(OH)CD3) to monitor metabolic pathways without interference from endogenous compounds .

Q. What analytical strategies detect trace amounts of Butane-2,3-dione in complex matrices (e.g., biological fluids)?

Derivatize with o-phenylenediamine to form a stable quinoxaline adduct, enhancing detection sensitivity via LC-MS/MS (LOQ = 0.1 ppb). For real-time monitoring, use gold thin-film electrode arrays (TFGAs) functionalized with thiol-based aptamers, achieving selectivity against structurally similar diketones .

Methodological Notes

- Contradiction Analysis : Always cross-reference experimental data with computational models and isotopic labeling to isolate artifacts .

- Safety Protocols : Butane-2,3-dione is not classified as hazardous under GHS, but handle with PPE (gloves, goggles) due to potential irritancy .

- Data Reproducibility : Document catalyst batches, solvent purity, and storage conditions per ICMJE standards to ensure replicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.